molecular formula C17H18N4O2 B2824865 N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 1311602-59-1

N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2824865
CAS No.: 1311602-59-1
M. Wt: 310.357
InChI Key: WQUTVRUFQXTJAK-UHFFFAOYSA-N
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Description

N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with a unique structure that includes a cyano group, an oxolane ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

    Formation of the pyrazole ring: This can be accomplished through the reaction of a hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound.

    Coupling of the oxolane and pyrazole rings: This step typically involves the use of a coupling reagent such as EDCI or DCC to form the final amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide: This compound has a similar structure but contains a furan ring instead of a pyrazole ring.

    N-[cyano(oxolan-3-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide: This compound has a pyrrolidine ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-9-15(20-21(12)14-5-3-2-4-6-14)17(22)19-16(10-18)13-7-8-23-11-13/h2-6,9,13,16H,7-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUTVRUFQXTJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C(=O)NC(C#N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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